4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
Overview
Description
“4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride” is a chemical compound . It has been studied as a corrosion inhibitor for mild steel in hydrochloric acid solutions . The compound has been found to be an effective corrosion inhibitor, with the maximum inhibition efficiency reaching 96.06% at a 0.2 mM concentration .
Chemical Reactions Analysis
The compound acts as a corrosion inhibitor for mild steel in hydrochloric acid solutions . It exhibits both physisorption and chemisorption . The compound acts as a mixed inhibitor .Scientific Research Applications
Protonation Sites and Hydrogen Bonding
A study by Böck et al. (2021) explored the synthesis and structural characterization of derivatives similar to 4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine, highlighting different protonation sites and hydrogen bonding patterns. This research contributes to understanding the molecular conformations and intermolecular interactions of such compounds, which is crucial for their potential application in various scientific fields (Böck et al., 2021).
Tautomerism and Divalent N(I) Character
Bhatia et al. (2013) investigated the electronic structure and tautomeric forms of N-(Pyridin-2-yl)thiazol-2-amine, a closely related compound. Their quantum chemical analysis revealed the existence of competitive isomeric structures and divalent N(I) character, which is significant for understanding the chemical behavior of these compounds in various applications (Bhatia et al., 2013).
Structural Characterization and Polymorphism
Another study by Böck et al. (2020) detailed the structural characterization of polymorphs derived from compounds similar to 4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine. This research provides insights into the crystallographic analysis and the diverse intermolecular hydrogen bonding patterns, which are essential for understanding the material properties of these compounds (Böck et al., 2020).
Non-Covalent Interactions and Synthesis
Zhang et al. (2018) conducted a study on the synthesis and characterization of thiourea derivatives, which share structural similarities with the compound . Their research on non-covalent interactions and quantum chemical calculations contributes to the knowledge of synthesizing and manipulating such compounds for potential scientific applications (Zhang et al., 2018).
Electrochromic Devices
Yagmur et al. (2013) reported on the synthesis of a polymer precursor related to 4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine and its application in fabricating multicolored electrochromic devices. This highlights the potential use of such compounds in the development of advanced material technologies (Yagmur et al., 2013).
properties
IUPAC Name |
4-(4-pyridin-2-yl-1,3-thiazol-2-yl)butan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S.2ClH/c13-7-3-1-6-12-15-11(9-16-12)10-5-2-4-8-14-10;;/h2,4-5,8-9H,1,3,6-7,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLJTOFNLGDFHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)CCCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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